molecular formula C17H24ClFN2O4 B14037183 4-[Carboxy-(4-fluorophenyl)methyl]piperazine-1-carboxylic acid tert-butyl ester hydrochloride

4-[Carboxy-(4-fluorophenyl)methyl]piperazine-1-carboxylic acid tert-butyl ester hydrochloride

Cat. No.: B14037183
M. Wt: 374.8 g/mol
InChI Key: UMYPOVSXMYMMJG-UHFFFAOYSA-N
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Description

4-(carboxy-(4-fluorophenyl)methyl)piperazine-1-carboxylic acid tert-butyl ester hydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a carboxy-(4-fluorophenyl)methyl group and a tert-butyl ester moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(carboxy-(4-fluorophenyl)methyl)piperazine-1-carboxylic acid tert-butyl ester hydrochloride typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(carboxy-(4-fluorophenyl)methyl)piperazine-1-carboxylic acid tert-butyl ester hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, boron reagents for Suzuki–Miyaura coupling, and various oxidizing and reducing agents for oxidation and reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

4-(carboxy-(4-fluorophenyl)methyl)piperazine-1-carboxylic acid tert-butyl ester hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(carboxy-(4-fluorophenyl)methyl)piperazine-1-carboxylic acid tert-butyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and fluorophenyl-substituted molecules, such as:

Uniqueness

The uniqueness of 4-(carboxy-(4-fluorophenyl)methyl)piperazine-1-carboxylic acid tert-butyl ester hydrochloride lies in its specific substitution pattern and the presence of both fluorophenyl and tert-butyl ester groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C17H24ClFN2O4

Molecular Weight

374.8 g/mol

IUPAC Name

2-(4-fluorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid;hydrochloride

InChI

InChI=1S/C17H23FN2O4.ClH/c1-17(2,3)24-16(23)20-10-8-19(9-11-20)14(15(21)22)12-4-6-13(18)7-5-12;/h4-7,14H,8-11H2,1-3H3,(H,21,22);1H

InChI Key

UMYPOVSXMYMMJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)F)C(=O)O.Cl

Origin of Product

United States

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